molecular formula C13H13NO2 B173820 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid CAS No. 105264-20-8

3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B173820
CAS No.: 105264-20-8
M. Wt: 215.25 g/mol
InChI Key: SSUGRWDGXQIOME-UHFFFAOYSA-N
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Description

3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol It is characterized by a phenyl group attached to a propanoic acid moiety, which is further connected to a pyrrole ring

Scientific Research Applications

3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid typically involves the condensation of a phenylacetic acid derivative with a pyrrole derivative under specific reaction conditions. One common method includes the use of a carboxylic acid moiety and a substituted amine, followed by acid-mediated cyclization . The reaction is usually carried out under reflux conditions to ensure complete condensation and cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation and cyclization reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a phenyl group and a pyrrole ring, which confer distinct chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-phenyl-2-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUGRWDGXQIOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874408
Record name 3-Phenyl-2-(1-pyrrolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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